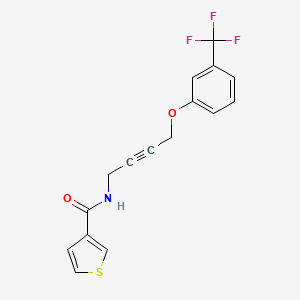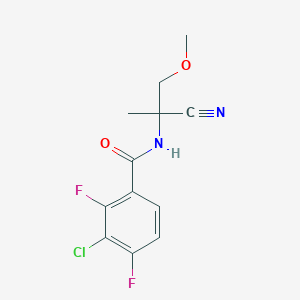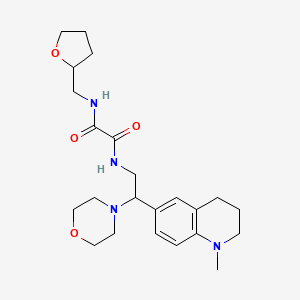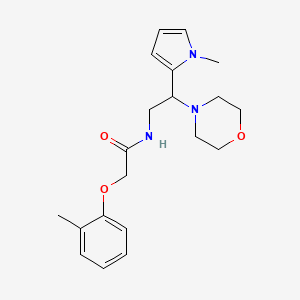
2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. It is commonly referred to as "compound X" in scientific literature. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential applications in various fields.
Applications De Recherche Scientifique
Inhibitor of IGF1R
The compound has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R). It has shown significant antiproliferative properties, making it a potential candidate for cancer treatment .
Anticancer Agent
The compound has demonstrated potent cytotoxicity against HepG2 cells, a type of liver cancer cell. This suggests its potential as an anticancer agent .
Inhibition of Cell Migration
The compound has been found to inhibit Hepatocellular Carcinoma (HCC) cell migration, which is a key process in the spread of cancer .
Inducer of Cell Cycle Arrest
The compound has been shown to induce G2/M arrest in HCC cells. This means it can halt the cell cycle, preventing the cells from dividing and proliferating .
Inducer of Apoptosis
The compound has been found to induce early-stage apoptosis in HCC cells. Apoptosis is a form of programmed cell death, which can be a beneficial mechanism in treating cancer .
Potential Drug Candidate
The compound has favorable drug-like properties according to computational predictions, making it a promising drug candidate for the treatment of HCC patients .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-11-10-14-6-3-2-4-7-14)28-20(23-13)25-19(27)24-16-9-5-8-15(21)12-16/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMWDXMORHEIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)

![(NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B2588080.png)
![4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2588081.png)
![2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid](/img/structure/B2588083.png)
![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)

